2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-3-15-7-5-6-12-22(15)17(23)13-26-19-21-20-18(25-19)14-8-10-16(11-9-14)24-4-2/h8-11,15H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBSCWSITLJIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is part of a class of compounds known as oxadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of the compound features a 1,3,4-oxadiazole ring substituted with a thioether and an ethylpiperidine moiety. The synthesis typically involves multi-step reactions that can include cyclization and substitution processes to incorporate the desired functional groups.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. Studies have employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to evaluate the antioxidant capacity of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant scavenging abilities, often surpassing that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays against various cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) revealed that certain derivatives exhibit cytotoxic effects. For example, compounds with modifications on the oxadiazole ring showed enhanced activity against these cell lines, indicating a structure-activity relationship (SAR) that could be exploited for therapeutic development .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Research has shown that derivatives containing the 1,3,4-oxadiazole moiety can effectively inhibit acetylcholinesterase (AChE), lipoxygenase (LOX), and urease. For instance, one study reported inhibition percentages for various derivatives at specific concentrations:
| Compound | AChE Inhibition (%) | LOX Inhibition (%) | Urease Inhibition (%) |
|---|---|---|---|
| 8a | 71.49 ± 0.85 | 45.23 ± 0.51 | 17.58 ± 1.35 |
| 8b | 78.14 ± 0.91 | 38.45 ± 0.62 | 32.36 ± 1.29 |
| 8c | 34.78 ± 0.87 | 42.52 ± 0.37 | 19.45 ± 1.52 |
| ... | ... | ... | ... |
These findings suggest that modifications in the oxadiazole structure can lead to varying degrees of enzyme inhibition .
The mechanisms underlying the biological activities of oxadiazoles are multifaceted:
- Radical Scavenging : The ability to donate electrons or hydrogen atoms to free radicals contributes to their antioxidant properties.
- Enzyme Interaction : Binding affinity to active sites on enzymes like AChE and LOX suggests competitive inhibition mechanisms.
- Cellular Uptake : The lipophilicity imparted by the piperidine moiety may enhance cellular membrane permeability, facilitating greater bioavailability and efficacy against cancer cells.
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:
- Anticancer Efficacy : A recent study demonstrated that a related compound significantly reduced cell viability in U-87 cells by inducing apoptosis through caspase activation.
- Neuroprotective Effects : Another investigation indicated that certain oxadiazoles could protect neuronal cells from oxidative damage via modulation of intracellular signaling pathways.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed effective inhibition against various bacterial strains. This suggests that 2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The structural motifs present in this compound have been associated with anticancer properties. Compounds similar to this have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have reported activity against various cancer cell lines, indicating a potential therapeutic role in oncology .
Central Nervous System Effects
The piperidine moiety is often linked to neuroactive properties. Research into similar compounds has revealed their potential in treating neurological disorders such as anxiety and depression. The ability of this compound to cross the blood-brain barrier may enhance its effectiveness in CNS-targeted therapies .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A recent evaluation of a series of oxadiazole derivatives highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In vitro studies assessing the cytotoxicity of oxadiazole-based compounds against breast cancer cells demonstrated significant growth inhibition at low concentrations. The mechanism was attributed to the induction of apoptosis, making these compounds candidates for further development as anticancer agents .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
Key Observations :
- Anticancer Activity: Pyrimidine-containing derivatives (4a–g) exhibit cytotoxicity via cell cycle arrest, with IC₅₀ values as low as 0.5 µM .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- C–S Bond Stretching : The target compound’s thioether linkage is expected to show IR absorption near 620 cm⁻¹, consistent with analogs like 11a .
- Solubility : The 2-ethylpiperidinyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-bromophenyl in 4a) due to its basic nitrogen atom.
Q & A
Q. What are the key steps and analytical techniques for synthesizing 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves three critical stages:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate using phosphorus oxychloride (POCl₃) or similar agents under reflux conditions .
Thioether Linkage Introduction : Alkylation of the oxadiazole-thiol group with a brominated ethanone derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
Piperidine Substitution : Coupling the thio-oxadiazole intermediate with 2-ethylpiperidine via nucleophilic acyl substitution, often requiring base catalysts like triethylamine .
Q. Analytical Validation :
- HPLC : Monitor reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm structural integrity (e.g., δ 4.75 ppm for CH₂ in thioether; δ 7.99–8.01 ppm for aromatic protons) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 282 [M+1] for analogous oxadiazole-thioether compounds) .
Q. How is the structural characterization of this compound performed to confirm its identity?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify substituent environments (e.g., ethoxyphenyl protons at δ 7.06–7.08 ppm, piperidine methylenes at δ 3.86 ppm) .
- FT-IR : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolve bond angles and spatial arrangement, particularly for the oxadiazole and piperidine moieties .
Q. Table 1: Key Spectral Benchmarks
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Ethoxyphenyl (Ar-OCH₂CH₃) | 1.35 (t), 4.02 (q) | 1250 (C-O) |
| Oxadiazole (C=N) | - | 1600–1650 |
| Thioether (C-S) | 4.75 (s) | 650 |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Evaluate COX-2 or acetylcholinesterase inhibition via spectrophotometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?
Methodological Answer:
- Catalyst Screening : Compare POCl₃, PCl₅, and ionic liquids for cyclization efficiency .
- Solvent Optimization : Test DMF, THF, and toluene; higher yields are observed in DMF due to polar aprotic stabilization .
- Temperature Gradients : Reflux at 110°C vs. microwave-assisted synthesis (30 min, 80°C) .
Q. Table 2: Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | DMF | 110 | 91 |
| PCl₅ | THF | 80 | 78 |
| [BMIM]Cl | Toluene | 100 | 85 |
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to identify tautomerism in the oxadiazole ring (e.g., thione-thiol equilibria) .
- Decoupling Experiments : Differentiate overlapping signals (e.g., piperidine CH₂ vs. thioether CH₂) .
- Comparative Analysis : Cross-validate with analogous compounds (e.g., 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol) .
Q. What mechanistic insights exist for the thioether linkage formation?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : The oxadiazole-thiol acts as a nucleophile attacking bromoethanone derivatives, with base catalysts (e.g., K₂CO₃) enhancing deprotonation .
- Radical Pathways : Under UV light, thiyl radicals may form, requiring inert atmospheres to prevent disulfide byproducts .
Q. How does the ethoxyphenyl group influence electronic properties and reactivity?
Methodological Answer:
- Computational Studies : DFT calculations show the ethoxy group increases electron density on the oxadiazole ring, enhancing electrophilic substitution reactivity .
- Hammett Parameters : σₚ values (-0.24 for -OCH₂CH₃) correlate with accelerated thioether alkylation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
